molecular formula C27H18ClN3O B4161846 N-2-biphenylyl-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide

N-2-biphenylyl-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4161846
M. Wt: 435.9 g/mol
InChI Key: UOHKMZIWZBOHLZ-UHFFFAOYSA-N
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Description

N-2-biphenylyl-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-biphenylyl-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the biphenyl group: This step may involve a Suzuki coupling reaction between a halogenated quinoline and a boronic acid derivative of biphenyl.

    Formation of the carboxamide group: This can be achieved by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-2-biphenylyl-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dechlorinated quinoline derivatives.

Scientific Research Applications

N-2-biphenylyl-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-2-biphenylyl-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-2-biphenylyl-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide: can be compared with other quinoline derivatives such as:

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the presence of the biphenyl group and the pyridinyl substituent, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

6-chloro-N-(2-phenylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3O/c28-20-10-11-25-22(16-20)23(17-26(30-25)19-12-14-29-15-13-19)27(32)31-24-9-5-4-8-21(24)18-6-2-1-3-7-18/h1-17H,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHKMZIWZBOHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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